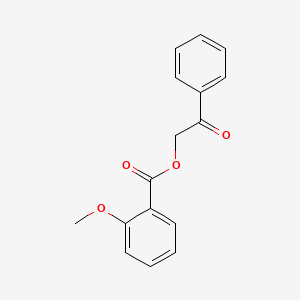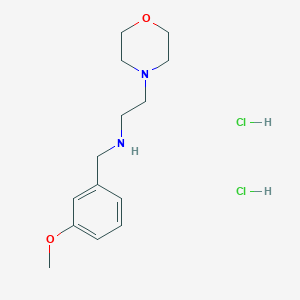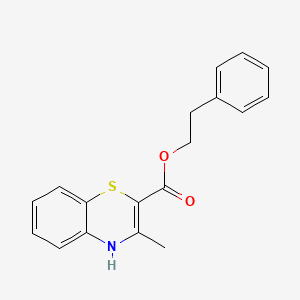![molecular formula C14H19Cl2NO2 B5348008 N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-2-propen-1-amine hydrochloride](/img/structure/B5348008.png)
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-2-propen-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-2-propen-1-amine hydrochloride, also known as A-366, is a chemical compound that has gained attention in the scientific community due to its potential use as a tool for studying various biological processes.
Mécanisme D'action
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-2-propen-1-amine hydrochloride binds to the active site of PRMT5, preventing the enzyme from catalyzing the methylation of its substrate proteins. This leads to a decrease in the level of protein arginine methylation, which can affect the activity of various proteins and genes. This compound has been shown to selectively inhibit PRMT5, with little effect on other PRMT family members.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of gene expression, the regulation of protein function, and the induction of apoptosis in cancer cells. This compound has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and leukemia. This compound has also been shown to enhance the anti-tumor effects of other chemotherapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-2-propen-1-amine hydrochloride has several advantages for use in lab experiments, including its high selectivity for PRMT5, its ability to modulate gene expression and protein function, and its potential use as a tool for studying various biological processes. However, there are also limitations to the use of this compound, including its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
Orientations Futures
For the study of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-2-propen-1-amine hydrochloride include the development of more potent and selective inhibitors of PRMT5 and the evaluation of its efficacy and safety in vivo.
Méthodes De Synthèse
The synthesis of N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-2-propen-1-amine hydrochloride involves several steps, including the reaction of 3-chloro-4-hydroxybenzaldehyde with allyl bromide to form 4-allyloxy-3-chlorobenzaldehyde. This compound is then reacted with 5-methoxy-2-nitrobenzyl bromide to form N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-2-nitropropen-1-amine. Finally, this compound is reduced to form this compound hydrochloride.
Applications De Recherche Scientifique
N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-2-propen-1-amine hydrochloride has been studied for its potential use as a tool for studying various biological processes, including the regulation of protein function and the modulation of gene expression. This compound has been shown to selectively inhibit the activity of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a role in the regulation of gene expression and protein function. By inhibiting PRMT5, this compound can modulate the activity of various proteins and genes, leading to changes in cellular function.
Propriétés
IUPAC Name |
N-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2.ClH/c1-4-6-16-10-11-8-12(15)14(18-7-5-2)13(9-11)17-3;/h4-5,8-9,16H,1-2,6-7,10H2,3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRCLWBJMXWRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC=C)Cl)OCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5347933.png)
![(1S*,3R*)-3-amino-N-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]phenyl}cyclopentanecarboxamide](/img/structure/B5347940.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5347947.png)
![N-(4-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5347948.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5347955.png)
![4-[8-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5347963.png)
amine hydrochloride](/img/structure/B5347979.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(3-hydroxypropyl)amino]nicotinamide](/img/structure/B5347981.png)
![[2-(3-ethoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5347997.png)
![5-(4-methoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5348000.png)
![(3S*,5R*)-1-[(1-methyl-1H-imidazol-2-yl)methyl]-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5348012.png)

